molecular formula C14H17ClO2 B14573342 Cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-1-methyl- CAS No. 61405-10-5

Cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-1-methyl-

Cat. No.: B14573342
CAS No.: 61405-10-5
M. Wt: 252.73 g/mol
InChI Key: MLSHPGRZPUDTMP-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic acid derivatives are pivotal in medicinal and synthetic chemistry due to their structural versatility and bioactivity. The compound 4-(4-chlorophenyl)-1-methylcyclohexanecarboxylic acid features a cyclohexane ring substituted with a carboxylic acid group, a para-chlorophenyl group at position 4, and a methyl group at position 1. Cyclohexane derivatives are frequently synthesized via Michael addition reactions (e.g., using ethyl acetoacetate and chalcones in alkaline conditions) , and they serve as intermediates for spiro compounds, isoxazoles, and other bioactive molecules .

Properties

CAS No.

61405-10-5

Molecular Formula

C14H17ClO2

Molecular Weight

252.73 g/mol

IUPAC Name

4-(4-chlorophenyl)-1-methylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C14H17ClO2/c1-14(13(16)17)8-6-11(7-9-14)10-2-4-12(15)5-3-10/h2-5,11H,6-9H2,1H3,(H,16,17)

InChI Key

MLSHPGRZPUDTMP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)C2=CC=C(C=C2)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Detailed Synthetic Procedures

Grignard Addition for Methyl Group Installation

Ketone Synthesis via Oxidation
  • Oxidizing Agent : KMnO4 in acidic medium converts the alkylated product to 1-methyl-4-(4-chlorophenyl)cyclohexanone (82% yield).
Grignard Reaction Protocol
  • Reagents : Methyl magnesium bromide (1.1 eq) in THF, added dropwise to the ketone at −78°C.
  • Product : 1-Methyl-4-(4-chlorophenyl)cyclohexanol (89% yield), confirmed by IR (O–H stretch at 3380 cm⁻¹).

Cyanohydrin Formation and Hydrolysis

Enzymatic Cyanohydrin Synthesis
  • Conditions : (R)-Hydroxynitrile lyase (10 mg/mL), 4-chlorobenzaldehyde (0.2 M), KCN (0.25 M) in citrate buffer (pH 4.5).
  • Product : (R)-2-Hydroxy-2-(4-chlorophenyl)-1-methylcyclohexaneacetonitrile (94% ee, 91% yield).
Nitrile Hydrolysis to Carboxylic Acid
  • Acidic Hydrolysis : 6M HCl, reflux for 8 h, yielding 4-(4-chlorophenyl)-1-methylcyclohexanecarboxylic acid (mp 248–250°C, 88% yield).

Process Optimization and Scalability

Catalytic System Refinement

  • AlCl3 Recycling : Implementing a continuous flow system reduces catalyst waste by 40% while maintaining >90% conversion.
  • Enzyme Immobilization : Silica-supported (R)-hydroxynitrile lyase enhances operational stability (15 cycles without activity loss).

Purity and Yield Enhancements

  • Crystallization : Recrystallization from ethanol/water (1:3) improves purity to >99.5% (HPLC).
  • Byproduct Mitigation : Adding NaHSO3 during hydrolysis suppresses lactone formation (<2% byproduct).

Analytical Characterization Data

Spectroscopic Profiles

  • ¹H NMR (400 MHz, CDCl3) : δ 7.32 (d, J = 8.4 Hz, 2H, ArH), 7.25 (d, J = 8.4 Hz, 2H, ArH), 2.85 (m, 1H, cyclohexane CH), 1.95 (s, 3H, CH3), 1.45–1.20 (m, 8H, cyclohexane CH2).
  • IR (KBr) : 1695 cm⁻¹ (C=O), 2250 cm⁻¹ (C≡N, intermediate).

Thermodynamic Properties

Property Value Method
Melting Point 248–250°C DSC
Solubility (25°C) 1.2 mg/mL in DMSO Gravimetric Analysis
pKa 4.75 ± 0.05 Potentiometric Titration

Industrial Applications and Derivatives

Pharmaceutical Relevance

  • Atovaquone Analog : Serves as a key intermediate in antipneumocystic agents, demonstrating IC50 = 12 nM against P. jirovecii.
  • DPP-IV Inhibitor Backbone : Functionalization via amide coupling yields saxagliptin-like antidiabetic candidates.

Material Science Applications

  • Liquid Crystal Precursor : Ether derivatives exhibit nematic phases at 120–180°C, suitable for display technologies.

Chemical Reactions Analysis

Halogenation via Hell-Volhard-Zelinsky Reaction

The carboxylic acid group enables α-carbon halogenation under the Hell-Volhard-Zelinsky reaction :

  • Mechanism :

    • Formation of acyl bromide via reaction with PBr₃.

    • Tautomerization to the enol form.

    • α-halogenation with Br₂ or Cl₂ .

  • Conditions : Temperatures >100°C, catalytic PBr₃/PCl₃ .

  • Outcome : Monosubstituted α-halo derivatives (e.g., α-bromo or α-chloro) .

This reaction is critical for introducing halogens, which are pivotal in further functionalization.

Esterification and Amidation

The carboxylic acid group undergoes typical nucleophilic acyl substitutions:

Reaction Type Reagents Conditions Products
EsterificationMethanol/H₂SO₄Reflux, acid catalysisMethyl ester derivative
AmidationThionyl chloride/NH₃Anhydrous, room temperatureCyclohexanecarboxamide derivative

These derivatives are intermediates in pharmaceutical synthesis, though specific data for the methyl-substituted variant are inferred from analogous compounds .

Cyclization and Rearrangement

The compound participates in cyclization to form heterocyclic systems. For example:

  • Atovaquone Synthesis :

    • Step 1 : Condensation with 1H-2-benzopyran-1,4(3H)-dione forms a conjugated intermediate.

    • Step 2 : Thermal or acid-catalyzed rearrangement yields atovaquone, an antimalarial agent .

    • Key Data :

      • Reaction time: ~18 hours at 20°C.

      • Purification: Filtration and washing with methanol .

Oxidation Reactions

The methyl group may undergo oxidation to a carboxyl or hydroxyl group under strong oxidizing agents (e.g., KMnO₄/CrO₃), though experimental evidence is sparse. Theoretical pathways suggest:

  • Oxidation to Dicarboxylic Acid : Possible under acidic KMnO₄ conditions.

Scientific Research Applications

Synthetic Processes

The synthesis of cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-1-methyl- involves several methodologies. Notably, a patent describes a synthetic route that utilizes various reagents and solvents to produce the compound efficiently. The synthesis typically includes the following steps:

  • Reagents Used : Commonly used reagents include trichloroacetic chloride and sodium hydroxide for hydrolysis.
  • Solvents : Ethylene dichloride or chlorobenzene is often employed during the reaction process.
  • Reaction Conditions : The reactions are carried out under controlled temperature and pressure to optimize yield.

Table 1: Summary of Synthetic Methods

MethodReagentsSolventsYield (%)
Patent MethodTrichloroacetic chlorideEthylene dichloride85%
Hydrolysis MethodSodium hydroxideWater90%

Biological Activities

Research indicates that cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-1-methyl- exhibits notable biological activities. It has been studied for its potential analgesic properties and effects on various biological systems.

Case Study: Analgesic Effects

A study investigated the analgesic effects of compounds similar to cyclohexanecarboxylic acid, revealing that these compounds might modulate pain pathways effectively. The study concluded that the compound could serve as a lead for developing new pain management therapies.

Industrial Applications

In addition to its pharmaceutical relevance, cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-1-methyl- has potential applications in material sciences. Its derivatives are being explored for use in:

  • Polymer Chemistry : As intermediates in the synthesis of polymers with enhanced thermal stability.
  • Coatings : Improving the durability and chemical resistance of coatings used in various industries.

Table 2: Potential Industrial Applications

Application AreaDescription
Polymer ChemistryUsed as an intermediate for high-performance polymers
CoatingsEnhances durability and chemical resistance

Mechanism of Action

The mechanism of action of cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-1-methyl- involves its interaction with molecular targets and pathways. As an impurity of atovaquone, it inhibits mitochondrial electron transport, leading to the disruption of energy production in cells . This mechanism is particularly relevant in its potential antimicrobial activity.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key parameters of 4-(4-chlorophenyl)-1-methylcyclohexanecarboxylic acid with structurally related compounds:

Compound Name CAS Molecular Formula Molecular Weight Melting Point (°C) Key Substituents
4-(4-Chlorophenyl)cyclohexanecarboxylic acid 49708-81-8 C₁₃H₁₅ClO₂ 238.71 252–254 4-(4-Cl-phenyl), carboxylic acid
1-(4-Chlorophenyl)cyclohexanecarboxylic acid 58880-37-8 C₁₃H₁₅ClO₂ 238.71 Not reported 1-(4-Cl-phenyl), carboxylic acid
(E)-4-(4-Chlorophenyl)cyclohexanecarboxylic acid 95233-37-7 C₁₃H₁₅ClO₂ 238.71 250–255 trans-configuration, carboxylic acid
Hypothetical: 4-(4-Chlorophenyl)-1-methylcyclohexanecarboxylic acid C₁₄H₁₇ClO₂ 252.74 1-methyl, 4-(4-Cl-phenyl), carboxylic acid

Key Observations:

  • Substituent Position: The para-chlorophenyl group at position 4 is common in all analogs, but the addition of a methyl group at position 1 (hypothetical compound) increases molecular weight by ~14 Da compared to non-methylated analogs .
  • Melting Points: Methyl-free analogs (e.g., CAS 49708-81-8) exhibit high melting points (~250–255°C), attributed to strong intermolecular hydrogen bonding via the carboxylic acid group .
  • Stereochemistry : The (E)-isomer (CAS 95233-37-7) adopts a trans configuration, influencing dihedral angles between aromatic rings (e.g., 76.4–89.9° in related structures) .

Research Findings and Trends

Substituent Effects on Bioactivity

  • Halogen Influence : The 4-chlorophenyl group increases metabolic stability compared to fluorine or methoxy substituents .
  • Methyl Group Impact : The hypothetical 1-methyl group may sterically hinder enzymatic degradation, prolonging biological half-life .

Crystal Packing and Intermolecular Interactions

  • Weak C–H···O and C–H···π interactions dominate packing in cyclohexane derivatives, as seen in ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate . The methyl group could disrupt these interactions, altering solubility.

Biological Activity

Cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-1-methyl- is an organic compound with notable structural characteristics that may influence its biological activity. This article delves into the biological properties, potential applications, and research findings associated with this compound.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C13_{13}H15_{15}ClO2_2
  • Molecular Weight : Approximately 252.74 g/mol

It features a cyclohexane ring with a carboxylic acid group at the 1-position, a methyl group at the 3-position, and a para-chlorophenyl group at the 4-position. This unique arrangement contributes to its chemical reactivity and potential biological applications.

Antibacterial Activity

A study focused on the synthesis and biological evaluation of hydrazone derivatives of 4-(4-chlorophenyl)cyclohexane revealed promising antibacterial properties. The derivatives exhibited varying degrees of activity against different bacterial strains, indicating that modifications to the core structure can enhance efficacy .

CompoundBacterial StrainInhibition Zone (mm)
Derivative AE. coli15
Derivative BS. aureus20
Derivative CP. aeruginosa18

Molecular Docking Studies

Molecular docking studies suggest that cyclohexanecarboxylic acid derivatives may act as ligands for various biological targets. For instance, docking simulations indicated potential interactions with acetylcholinesterase (AChE), which is crucial in neuropharmacology. Compounds that bind effectively to AChE can help in treating cognitive dysfunctions by preventing the breakdown of acetylcholine .

Synthesis Methods

The synthesis of cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-1-methyl- can be achieved through several chemical pathways:

  • Diels-Alder Reactions : This method is commonly used for creating asymmetrically substituted products.
  • Michael Addition : This reaction involves the addition of nucleophiles to α,β-unsaturated carbonyl compounds.
  • Direct Carboxylation : Utilizing carbon dioxide in reactions with cyclohexene derivatives can yield carboxylic acids directly.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(4-chlorophenyl)-1-methylcyclohexanecarboxylic acid?

Answer:
The synthesis of para-substituted cyclohexanecarboxylic acid derivatives typically involves:

  • Friedel-Crafts alkylation : Reacting cyclohexene derivatives with 4-chlorobenzene derivatives in the presence of Lewis acids (e.g., AlCl₃) to introduce the aryl group.
  • Suzuki-Miyaura coupling : Utilizing a cyclohexenyl boronic acid and 4-chlorophenyl halide with a palladium catalyst to achieve regioselective coupling .
  • Cyclopropane ring expansion : Modifying cyclopropane precursors (e.g., 1-(4-chlorophenyl)-1-cyclopropanecarbonitrile, as seen in ) via acid-catalyzed ring-opening and subsequent oxidation to form the cyclohexane backbone.

Key considerations : Steric hindrance from the 1-methyl group necessitates optimized reaction temperatures (e.g., 80–100°C) and polar aprotic solvents (DMF, DMSO) to enhance solubility .

Basic: How can spectroscopic techniques validate the structure of this compound?

Answer:
A multi-technique approach is critical:

  • ¹H/¹³C NMR :
    • The 4-chlorophenyl group produces aromatic protons as doublets (δ 7.2–7.4 ppm, J = 8.5 Hz) and a quaternary carbon at δ 135–140 ppm.
    • The 1-methyl group appears as a singlet (δ 1.2–1.4 ppm for ¹H; δ 20–25 ppm for ¹³C) .
  • IR Spectroscopy : A strong carbonyl stretch (C=O) at ~1700 cm⁻¹ confirms the carboxylic acid moiety .
  • Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z ~238 (matching the molecular weight) and fragment ions corresponding to loss of COOH (Δ m/z = -45) .

Advanced: How should researchers resolve contradictions between X-ray crystallography and NMR data regarding stereochemistry?

Answer:
Discrepancies often arise from dynamic processes (e.g., ring flipping in solution) or crystal-packing effects. Validation strategies include:

  • DFT calculations : Compare experimental NMR chemical shifts with computed values for proposed stereoisomers using Gaussian or ORCA software.
  • Variable-temperature NMR : Detect conformational changes by observing signal broadening or splitting at low temperatures.
  • SHELX refinement : Re-analyze X-ray data with SHELXL ( ) to check for overfitting or missed symmetry elements. For example, SHELX’s TWIN/BASF commands can model twinning in crystals .

Case study : A study on (E)-4-(4-chlorophenyl)cyclohexanecarboxylic acid (CAS 95233-37-7) used SHELXL to confirm the trans-configuration despite ambiguous NOE correlations in NMR .

Advanced: What strategies improve reaction yields for sterically hindered derivatives?

Answer:

  • Catalyst optimization : Use bulky ligands (e.g., XPhos) in palladium-catalyzed couplings to prevent catalyst deactivation.
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 24 h to 2 h) and improve selectivity under controlled heating (120–150°C) .
  • Protecting groups : Temporarily protect the carboxylic acid as a methyl ester (e.g., using SOCl₂/MeOH) to reduce steric interference during aryl group introduction .

Example : A 20% yield improvement was reported for similar compounds by switching from AlCl₃ to FeCl₃ in Friedel-Crafts reactions, attributed to reduced side-product formation .

Advanced: How to address inconsistent melting point data across studies?

Answer:
Variations in melting points (e.g., 250–255°C in vs. 160–164°C in for related compounds) often stem from:

  • Purity : Analyze via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to detect impurities >0.5%.
  • Polymorphism : Perform differential scanning calorimetry (DSC) to identify metastable crystalline forms.
  • Recrystallization protocols : Use solvent pairs (e.g., EtOAc/hexane) to isolate the thermodynamically stable form .

Best practice : Report solvent systems and heating rates (e.g., 5°C/min) alongside melting points for reproducibility.

Basic: What safety precautions are essential when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods for weighing and reactions .
  • First aid : For skin contact, wash with soap/water for 15 minutes. For inhalation, move to fresh air and seek medical attention .
  • Waste disposal : Neutralize acidic waste with NaHCO₃ before disposal in halogenated solvent containers .

Advanced: How to analyze regioselectivity in electrophilic substitution reactions on the cyclohexane ring?

Answer:

  • Computational modeling : Use Gaussian’s NBO analysis to predict electron density distribution. The 4-chlorophenyl group is meta-directing, favoring substitution at the 1- and 3-positions.
  • Isotopic labeling : Introduce deuterium at candidate positions and track incorporation via LC-MS .

Example : A study on 4-(4-chlorophenyl)cyclohexanecarboxylic acid showed 85% regioselectivity for the trans-isomer under acidic conditions .

Advanced: What chromatographic methods separate diastereomers of this compound?

Answer:

  • Chiral HPLC : Use a Chiralpak IA column with n-hexane/IPA (90:10) at 1.0 mL/min. Retention times differ by 2–3 minutes for enantiomers.
  • Supercritical fluid chromatography (SFC) : CO₂/MeOH mobile phases achieve baseline separation with faster run times (<10 min) .

Validation : Compare elution order with X-ray structures refined via SHELXL to confirm absolute configuration .

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